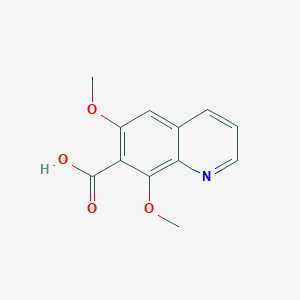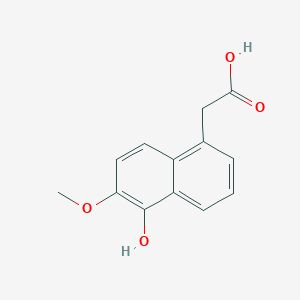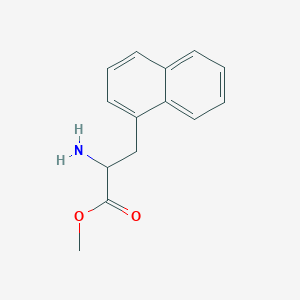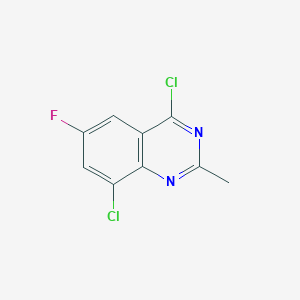
2-(6-Methylpyridin-2-yl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methylpyridin-2-yl)quinolin-8-ol is a heterocyclic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of a quinoline ring fused with a pyridine ring, with a hydroxyl group at the 8th position and a methyl group at the 6th position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)quinolin-8-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-acetyl-6-methylpyridine with 2-aminobenzyl alcohol under acidic conditions to form the quinoline ring . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methylpyridin-2-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as malaria and cancer.
Mécanisme D'action
The mechanism of action of 2-(6-Methylpyridin-2-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another heterocyclic compound with similar structural features but different biological activities.
2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol: A compound with a hydrazone group, showing higher antitumor activity compared to 2-(6-Methylpyridin-2-yl)quinolin-8-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as a therapeutic agent make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
648896-66-6 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-(6-methylpyridin-2-yl)quinolin-8-ol |
InChI |
InChI=1S/C15H12N2O/c1-10-4-2-6-12(16-10)13-9-8-11-5-3-7-14(18)15(11)17-13/h2-9,18H,1H3 |
Clé InChI |
ICXZHQLMGBCVBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=C3O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-carboxylic acid](/img/structure/B11875509.png)


![6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11875538.png)


![2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B11875551.png)

![3-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11875558.png)

![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)
